molecular formula C26H27N5O2 B2616653 1,6,7-trimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 898457-50-6

1,6,7-trimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2616653
CAS No.: 898457-50-6
M. Wt: 441.535
InChI Key: NPCOTTRQUYZVCM-UHFFFAOYSA-N
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Description

1,6,7-Trimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a complex bicyclic scaffold. Its structure features methyl groups at positions 1, 6, and 7, and phenethyl substituents at positions 3 and 6. The compound’s lipophilicity and metabolic stability are likely influenced by its methyl and phenethyl groups, which may enhance blood-brain barrier penetration and receptor binding compared to simpler derivatives .

Properties

IUPAC Name

4,7,8-trimethyl-2,6-bis(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-18-19(2)31-22-23(27-25(31)29(18)16-14-20-10-6-4-7-11-20)28(3)26(33)30(24(22)32)17-15-21-12-8-5-9-13-21/h4-13H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCOTTRQUYZVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-trimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of methyl and phenethyl groups through alkylation reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,6,7-trimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenethyl groups, where nucleophiles such as amines or thiols replace the phenethyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of imidazopyridines exhibit significant antitumor properties. Several studies have focused on the synthesis and evaluation of such compounds for their ability to inhibit cancer cell proliferation. For instance, analogues of imidazopyridine derivatives have shown potent activity against various cancer cell lines.

Case Study :
A study conducted by Wright et al. (2017) demonstrated that modifications to the imidazopyridine structure could enhance its cytotoxicity against specific tumor types. The study identified lead compounds with IC50 values in the nanomolar range, indicating strong potential for further development as anticancer agents .

Antiviral Properties

The compound has also been investigated for its antiviral properties. Imidazopyridine derivatives have been noted for their ability to inhibit viral replication mechanisms.

Case Study :
Feng et al. (2015) reported on a series of imidazopyridine derivatives that were designed as respiratory syncytial virus fusion inhibitors. Among these compounds, certain derivatives exhibited IC50 values as low as 3 nM, showcasing their effectiveness against viral targets .

Pharmacological Mechanisms

The pharmacological action of 1,6,7-trimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily attributed to its interaction with specific biological pathways. The compound is believed to modulate signaling pathways involved in cell proliferation and apoptosis.

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The imidazo[2,1-f]purine-2,4-dione core is highly modifiable, with substituents at positions 1, 3, 6, 7, and 8 dictating pharmacological profiles. Below is a comparative analysis of key analogs:

Compound Substituents Key Structural Differences Therapeutic Target
Target Compound 1,6,7-trimethyl; 3,8-diphenethyl Phenethyl groups at 3 and 8; three methyl groups Unknown (structural analog data suggest potential 5-HT receptor or PPARγ activity)
CB11 () 1,6,7-trimethyl; 3-butyl; 8-(2-aminophenyl) Aminophenyl at position 8; butyl at position 3 PPARγ agonist (anti-cancer)
AZ-853 () 1,3-dimethyl; 8-(piperazinylbutyl); 2-fluorophenyl Fluorophenyl-piperazine chain at position 8 5-HT1A partial agonist (antidepressant)
AZ-861 () 1,3-dimethyl; 8-(piperazinylbutyl); 3-trifluoromethylphenyl Trifluoromethylphenyl-piperazine chain at position 8 5-HT1A/5-HT7 dual activity (antidepressant)
Compound 3i () 1,3,7-trimethyl; 8-(fluorophenyl-piperazinylpentyl) Fluorophenyl-piperazine chain at position 8 5-HT1A/5-HT7 ligand (antidepressant)
Compound 5 () 1,3-dimethyl; 8-(dimethoxyisoquinolinylbutyl) Dimethoxyisoquinoline chain at position 8 Hybrid 5-HT1A/PDE4B inhibitor

Key Observations :

  • Position 8 substituents are critical for target specificity. Piperazine or aromatic chains (e.g., in AZ-853, CB11) enhance receptor binding, while phenethyl groups (target compound) may favor lipophilic interactions.
  • Methyl groups at positions 1, 6, and 7 (target compound, CB11) likely improve metabolic stability compared to unmethylated analogs .

Pharmacological Comparison

Receptor Affinity and Selectivity
  • 5-HT1A/5-HT7 Activity : Piperazinylalkyl derivatives (e.g., AZ-853, AZ-861) show high 5-HT1A affinity (Ki = 0.2–0.6 nM) and selectivity over PDE4B/PDE10A . The target compound’s phenethyl groups may reduce PDE affinity but retain serotonin receptor activity due to aromatic interactions .
  • PPARγ Agonism: CB11, with an 8-aminophenyl group, induces PPARγ-dependent apoptosis in cancer cells . The target compound lacks an aminophenyl moiety, suggesting divergent mechanisms.
Functional Outcomes
  • Antidepressant Efficacy: AZ-853 and 3i reduced immobility time in the forced swim test (FST) at 2.5–5 mg/kg, linked to 5-HT1A activation .
  • Anti-Cancer Activity : CB11 triggered ROS production and caspase-3 activation . The target compound’s diphenethyl groups might modulate apoptosis pathways but require validation.

Biological Activity

1,6,7-Trimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopyridine class. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure

The molecular formula of this compound is C18H17N5O3C_{18}H_{17}N_{5}O_{3}. The structure includes a purine-like core with multiple methyl and phenethyl substituents that are likely responsible for its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antidepressant Activity : A study explored the potential of imidazopyridine derivatives as antidepressants. The findings suggested that these compounds could inhibit certain neurotransmitter reuptake mechanisms, leading to increased serotonin levels in the brain .
  • Antitumor Potential : Preliminary investigations have indicated that compounds within this class may possess antitumor properties. The mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .
  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antidepressant Mechanism

A recent study assessed the effects of 1H-imidazo[2,1-f]purine derivatives on depression models in rodents. The results indicated that these compounds could significantly reduce depressive-like behaviors when administered at specific doses. The proposed mechanism involved inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine.

Case Study 2: Antitumor Activity

In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The IC50 values ranged from 10 to 50 µM depending on the cell type. Further analysis revealed that the compound induced apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential.

Data Table: Summary of Biological Activities

Activity Mechanism IC50/ED50 References
AntidepressantMAO inhibitionNot specified
AntitumorInduction of apoptosis10 - 50 µM
Anti-inflammatoryInhibition of pro-inflammatory cytokinesNot specified

Q & A

Q. What are the recommended synthetic strategies for preparing 1,6,7-trimethyl-3,8-diphenethylimidazo-purine-dione derivatives?

  • Methodological Answer : The synthesis of imidazo-purine-dione derivatives typically involves multi-step alkylation and amidation reactions. For example, N-8-arylpiperazinylpropyl derivatives can be synthesized via nucleophilic substitution using arylpiperazines and halogenated intermediates under reflux conditions (e.g., acetonitrile, 80°C, 12–24 hours). Amide derivatives may utilize carboxylic acid intermediates activated with coupling agents like EDCI/HOBt, followed by reaction with primary or secondary amines . Key steps include monitoring reaction progress via TLC and optimizing solvent polarity to improve yields.

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • Methodological Answer : Structural confirmation requires a combination of:
  • 1H/13C NMR : Assign methyl (δ ~2.5–3.5 ppm) and phenethyl (δ ~7.2–7.4 ppm for aromatic protons) groups.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and imidazole ring vibrations .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for related purine-dione derivatives .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer :
  • Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Pre-screen solvents via Hansen solubility parameters.
  • Stability : Conduct pH-dependent stability studies (pH 1–10) at 37°C over 24–72 hours. Monitor degradation via HPLC-UV, focusing on imidazole ring hydrolysis and oxidation byproducts .

Advanced Research Questions

Q. How can DFT calculations guide the design of novel derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) optimizes synthetic pathways by:
  • Modeling transition states for key reactions (e.g., alkylation, cyclization) to predict activation energies.
  • Calculating frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient regions for electrophilic modifications.
  • Benchmarking against experimental NMR chemical shifts (δ) to validate accuracy . For example, DFT studies on imidazo-pyridines identified optimal substituents for π-π stacking with biological targets .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability or divergent structural modifications. Address these by:
  • Standardizing assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Structure-activity relationship (SAR) meta-analysis : Compare substituent effects (e.g., phenethyl vs. benzyl groups) across studies to identify trends.
  • Theoretical alignment : Link discrepancies to molecular docking outcomes or pharmacokinetic parameters (e.g., logP, plasma protein binding) .

Q. How can crystallographic data inform the design of selective enzyme inhibitors?

  • Methodological Answer : X-ray structures of target enzymes (e.g., kinases, phosphodiesterases) complexed with imidazo-purine-dione derivatives reveal:
  • Key binding interactions (e.g., hydrogen bonds with catalytic residues, hydrophobic packing with phenethyl groups).
  • Conformational flexibility of the imidazole ring for induced-fit binding.
  • Design modifications (e.g., methyl group placement) to avoid steric clashes, as shown in crystallographic studies of purine-dione analogs .

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